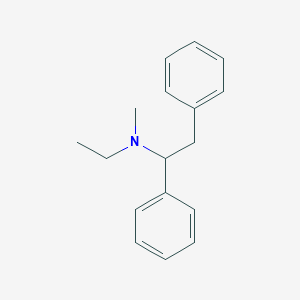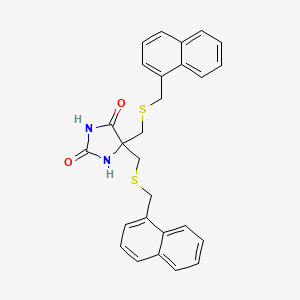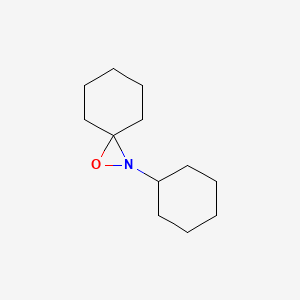
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane is a compound belonging to the class of N-H oxaziridines. It is known for its selective electrophilic aminating properties, making it a valuable reagent in organic synthesis. This compound is particularly noted for its stereoselectivity and the absence of strongly acidic or basic byproducts during reactions .
Métodos De Preparación
The most economically feasible route for the production of 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology. To address these challenges, a microreaction system has been developed, which includes predispersion, reaction, and phase separation. This system allows for precise control of droplet dispersion, temperature, reaction time, and continuous phase separation, resulting in a higher concentration of the product compared to batch synthesis .
Análisis De Reacciones Químicas
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form oxaziridines.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions with N-, S-, C-, and O-nucleophiles. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane has a wide range of applications in scientific research, including:
Chemistry: It is used as a selective electrophilic aminating agent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane involves its role as an electrophilic aminating agent. It reacts with nucleophiles to form aminated products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparación Con Compuestos Similares
2-Cyclohexyl-1-oxa-2-azaspiro(2.5)octane can be compared to other similar compounds, such as:
1-Oxa-6-azaspiro(2.5)octane: This compound has similar aminating properties but differs in its molecular structure.
2-Azaspiro(3.4)octane: This compound is used in similar applications but has a different ring structure.
Methanone,1-oxa-2-azaspiro(2.5)oct-2-ylphenyl-: This compound has similar reactivity but includes a phenyl group, which affects its chemical properties
These comparisons highlight the unique properties of this compound, such as its specific ring structure and selective aminating capabilities.
Propiedades
Número CAS |
2763-78-2 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
2-cyclohexyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C12H21NO/c1-3-7-11(8-4-1)13-12(14-13)9-5-2-6-10-12/h11H,1-10H2 |
Clave InChI |
GQLKCHUKSSPDQB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C3(O2)CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


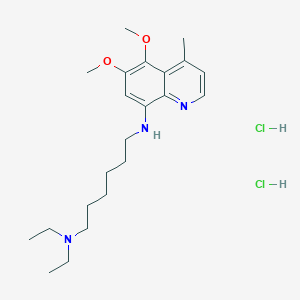
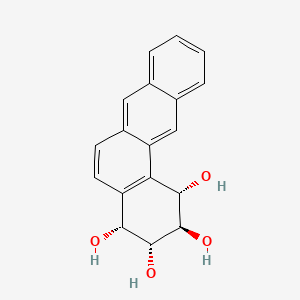
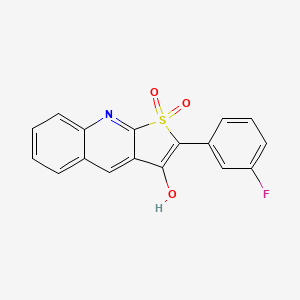

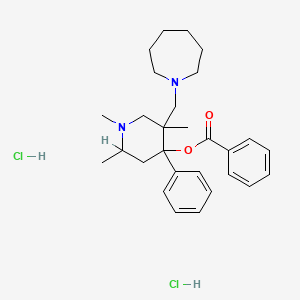
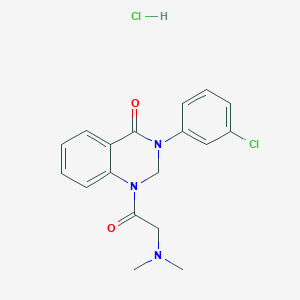
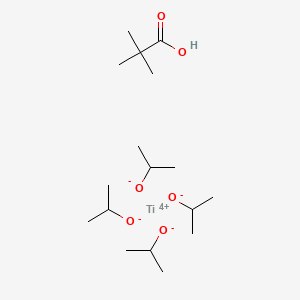
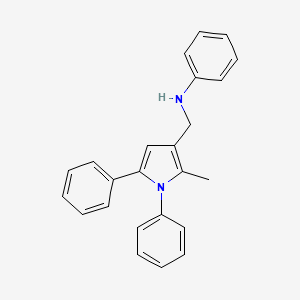
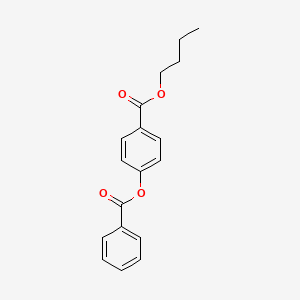
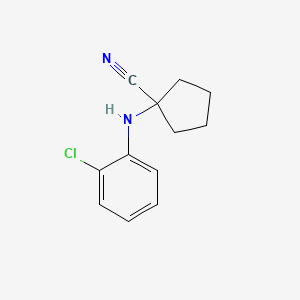
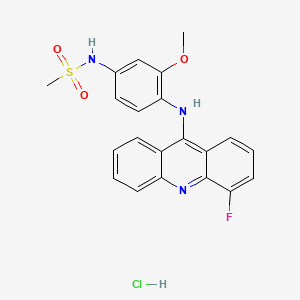
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
